molecular formula C12H23NO3 B176970 (S)-1-N-Boc-piperidine-2-ethanol CAS No. 199942-74-0

(S)-1-N-Boc-piperidine-2-ethanol

Cat. No.: B176970
CAS No.: 199942-74-0
M. Wt: 229.32 g/mol
InChI Key: LTVQOFUGXMVESU-JTQLQIEISA-N
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Description

(S)-1-N-Boc-piperidine-2-ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethanol moiety

Scientific Research Applications

(S)-1-N-Boc-piperidine-2-ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the compound’s interaction with biological molecules in the body .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-piperidine-2-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-piperidine-2-ethanol.

    Protection of the Amino Group: The amino group of (S)-piperidine-2-ethanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting this compound is purified by standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Boc-piperidine-2-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    ®-1-N-Boc-piperidine-2-ethanol: The enantiomer of (S)-1-N-Boc-piperidine-2-ethanol, which has similar chemical properties but different biological activities.

    1-N-Boc-piperidine: A related compound without the ethanol moiety, used in similar synthetic applications.

    Piperidine-2-ethanol: The non-protected form of the compound, which lacks the Boc group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both the Boc protecting group and the ethanol moiety. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQOFUGXMVESU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363812
Record name (S)-1-N-Boc-piperidine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199942-74-0
Record name (S)-1-N-Boc-piperidine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199942-74-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 g in a mixture of 26 mL dry tetrahydrofuran and 26 mL dry diethyl ether) at -10° C. was added 1.91 mL of triethylamine followed by the dropwise addition of 1.78 mL isobutyl chloroformate. The reaction was stirred at -10° C. for 30 minutes then warmed to 0° C. Over the next hour, 26 mL of a solution of diazomethane in diethyl ether was added (prepared from: 8.0 g Diazald® in 70 mL diethyl ether; 4 g potassium hydroxide; 20 mL 2-(2-ethoxyethoxy)ethanol; 6 mL water and 12 mL diethyl ether using a mini Diazald Kit) and the mixture allowed to stir at room temperature for an additional 2 hours. At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C. This was then diluted with 100 mL water and 100 mL diethyl ether, the layers separated and the aqueous portion extracted with (2×75 mL) diethyl ether. The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL) then dried over magnesium sulfate. Removal of the solvent in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2) gave the title compound (2.99 g).
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
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1.91 mL
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solvent
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0 (± 1) mol
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reactant
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26 mL
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solvent
Reaction Step Four
Quantity
26 mL
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solvent
Reaction Step Four
Quantity
1.78 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
26 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Quantity
0 (± 1) mol
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solvent
Reaction Step Six
Quantity
8 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
4 g
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum hydride (580 mg in 65 mL dry diethyl ether) at 0° C. was added dropwise a solution of 2-(methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester (5.47 g in 40 mL dry diethyl ether) over a period of 30 minutes. The reaction was allowed to continue at 0° C. for an additional hour, at which time it was quenched by the careful addition of 0.58 mL water followed by 0.58 mL 2N sodium hydroxide and 1.8 mL water. The resulting suspension was stirred vigourously for 30 minutes then filtered through diatomaceous earth. The filtrate was concentrated in vacuo and the residue purified by flash chromatography on silica gel (hexane:ethyl acetate, 6:4) to give the title compound (4.61 g).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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